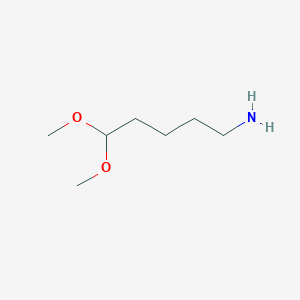

5,5-Dimethoxy-pentylamine

Description

Significance of Alkylamines and Acetals in Contemporary Organic Synthesis

Alkylamines are a fundamental class of organic compounds characterized by a nitrogen atom bonded to at least one alkyl group. nih.gov They are integral to the synthesis of a vast array of chemical products, including pharmaceuticals, agrochemicals, and dyes. wikipedia.org The nitrogen atom's lone pair of electrons imparts basicity and nucleophilicity, enabling participation in a wide variety of reactions such as alkylation and acylation. nih.gov In the pharmaceutical industry, the amine functional group is a common feature in drug molecules, where it can influence solubility and play a key role in binding to biological targets. organic-chemistry.org

Acetals, on the other hand, serve as crucial protecting groups for aldehydes and ketones in multi-step syntheses. Current time information in Bangalore, IN. Carbonyl groups are highly reactive towards many reagents, and their temporary conversion to a more stable acetal (B89532) functionality prevents unwanted side reactions. Acetals are stable under basic and neutral conditions and are unreactive towards many oxidizing and reducing agents, as well as nucleophiles. organic-chemistry.orgimperial.ac.uk This stability allows for chemical modifications on other parts of a molecule, with the original carbonyl group being easily regenerated by hydrolysis under mild acidic conditions. imperial.ac.ukbeilstein-journals.org

Foundational Role of 5,5-Dimethoxypentylamine as a Bifunctional Precursor

The structure of 5,5-dimethoxypentylamine, possessing both a primary amine and a dimethyl acetal, defines its role as a bifunctional precursor. Such precursors are highly valued in organic synthesis as they can introduce two functional groups in a single molecule, streamlining synthetic pathways. ajol.info

The primary amine end of the molecule can undergo a variety of reactions typical of alkylamines. For instance, it can act as a nucleophile in reactions to form amides, sulfonamides, and secondary or tertiary amines. It is also a key component in the synthesis of nitrogen-containing heterocycles.

Simultaneously, the dimethyl acetal group acts as a masked aldehyde. Under acidic conditions, the acetal can be hydrolyzed to reveal the aldehyde functionality, which can then participate in a range of carbonyl reactions, including but not limited to, reductive amination, Wittig reactions, and aldol (B89426) condensations. This latent reactivity allows for sequential or one-pot transformations at different sites of the molecule.

Overview of Academic Research Trajectories for 5,5-Dimethoxypentylamine

The dual functionality of 5,5-dimethoxypentylamine makes it a prime candidate for the synthesis of various heterocyclic compounds, which are core structures in many natural products and pharmaceuticals. nih.govwikipedia.org

One significant area of application is in the synthesis of N-substituted pyrroles through the Paal-Knorr synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine. imperial.ac.ukmdpi.com In a potential synthetic route, the amine group of 5,5-dimethoxypentylamine can react with a 1,4-diketone to form the pyrrole (B145914) ring. The acetal at the end of the pentyl chain can then be deprotected to the aldehyde, which can be further functionalized.

Another important research trajectory is the synthesis of piperidine (B6355638) derivatives. Piperidine rings are found in a wide array of alkaloids and are a common scaffold in medicinal chemistry. nih.gov The bifunctional nature of 5,5-dimethoxypentylamine allows for intramolecular cyclization reactions to form piperidine rings. For example, after conversion of the amine to a suitable leaving group or after formation of an imine with another carbonyl compound, the acetal can be hydrolyzed, and the resulting aldehyde can participate in a cyclization reaction. Stereoselective methods for the synthesis of substituted piperidines are of particular interest for the preparation of bioactive molecules. organic-chemistry.org

Furthermore, the compound serves as a building block in the synthesis of various alkaloids. whiterose.ac.uk Many alkaloids contain nitrogen heterocycles derived from amino acids and other precursors. imperial.ac.uk The pentylamine backbone of 5,5-dimethoxypentylamine can be incorporated into more complex alkaloid skeletons, with the two functional groups allowing for the construction of intricate ring systems.

Table 2: Potential Research Applications of 5,5-Dimethoxypentylamine

| Research Area | Synthetic Application | Potential Products |

| Heterocycle Synthesis | Paal-Knorr Pyrrole Synthesis | N-substituted pyrroles |

| Alkaloid Synthesis | Intramolecular Cyclization | Piperidine and other alkaloid scaffolds |

| Medicinal Chemistry | Building block for drug-like molecules | Novel therapeutic agents |

This table is interactive. Click on the headers to explore more.

Structure

3D Structure

Properties

IUPAC Name |

5,5-dimethoxypentan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO2/c1-9-7(10-2)5-3-4-6-8/h7H,3-6,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFHXMRXYGMDDIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CCCCN)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5,5 Dimethoxy Pentylamine and Its Analogues

Strategies for Carbon-Nitrogen Bond Formation

The creation of the carbon-nitrogen bond is a cornerstone of amine synthesis. For 5,5-dimethoxypentylamine and its analogues, several reliable methods are employed, each with its own advantages in terms of substrate scope and reaction conditions.

Reductive Amination Approaches for Aldehyde and Ketone Precursors

Reductive amination is a widely utilized and highly effective method for the synthesis of amines from carbonyl compounds. This two-step, often one-pot, process involves the initial reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. For the synthesis of 5,5-dimethoxypentylamine, the precursor would be 5,5-dimethoxypentanal. This aldehyde can be reacted with ammonia to form an intermediate imine, which is subsequently reduced to the target primary amine.

The choice of reducing agent is critical for the success of reductive amination. Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). Catalytic hydrogenation using hydrogen gas over a metal catalyst, such as palladium or nickel, is also a viable option. For the synthesis of primary amines from aldehydes and ammonia, specialized conditions can be employed to minimize the formation of secondary and tertiary amine byproducts. For instance, the use of an in situ-generated cobalt catalyst with hydrogen gas and aqueous ammonia has been shown to be effective for the reductive amination of various aldehydes under mild conditions.

| Precursor | Amine Source | Reducing Agent/Catalyst | Product | Reference |

| Aldehyde/Ketone | Ammonia | H₂ / Co particles | Primary Amine | |

| Aldehyde/Ketone | Primary Amine | NaBH₃CN | Secondary Amine | |

| Aldehyde/Ketone | Secondary Amine | NaBH(OAc)₃ | Tertiary Amine |

Hydrohydrazination Reactions in Amine Synthesis

Hydrohydrazination involves the addition of a hydrazine across a carbon-carbon multiple bond, typically in alkynes or alkenes. This reaction can serve as a pathway to amines, although it is a less direct method for synthesizing a saturated aliphatic amine like 5,5-dimethoxypentylamine. The initial product of hydrohydrazination is a hydrazone, which can then be reduced to the corresponding amine.

This methodology is more commonly applied to the synthesis of nitrogen-containing heterocycles or amines with specific substitution patterns. For instance, the hydrohydrazination of an α,β-unsaturated ester could potentially lead to a precursor for an analogue of 5,5-dimethoxypentylamine. The resulting hydrazone could undergo reduction of the N-N bond and the ester group to afford a substituted amine. The reaction often requires a catalyst, such as a copper-hydride species for the conjugate reduction of unsaturated esters.

Amide Bond Formation via Coupling Reagents (e.g., Dicyclohexylcarbodiimide)

An alternative strategy for the synthesis of amines involves the formation of an amide bond followed by its reduction. This approach is particularly useful when starting from a carboxylic acid. For the synthesis of an analogue of 5,5-dimethoxypentylamine, a suitable carboxylic acid precursor would be reacted with an amine in the presence of a coupling reagent to form an amide.

Dicyclohexylcarbodiimide (DCC) is a classic coupling reagent used for this purpose. It activates the carboxylic acid, allowing for nucleophilic attack by the amine to form the amide bond. The primary, secondary, or tertiary nature of the resulting amine after reduction depends on the substitution of the starting amide. The reduction of the amide to the amine is typically achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

| Carboxylic Acid | Amine | Coupling Reagent | Intermediate | Reducing Agent | Product | Reference |

| R-COOH | NH₃ | DCC | R-CONH₂ | LiAlH₄ | R-CH₂NH₂ | |

| R-COOH | R'-NH₂ | DCC | R-CONHR' | LiAlH₄ | R-CH₂NHR' | |

| R-COOH | R'₂NH | DCC | R-CONR'₂ | LiAlH₄ | R-CH₂NR'₂ |

Alkylation and Functional Group Interconversion for Acetals and Amines

The synthesis of 5,5-dimethoxypentylamine also requires careful consideration of the introduction and stability of the terminal dimethoxy acetal (B89532) group.

Incorporation of Alkoxy Moieties at Terminal Positions

The 5,5-dimethoxy group in the target molecule is a dimethyl acetal. Acetals are commonly formed by the reaction of an aldehyde or ketone with an alcohol in the presence of an acid catalyst. Therefore, the synthesis of the precursor, 5,5-dimethoxypentanal, would likely involve the protection of a terminal aldehyde.

The formation of dimethyl acetals can be achieved by treating the corresponding aldehyde with methanol in the presence of a catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid. To drive the equilibrium towards acetal formation, water is typically removed from the reaction mixture. Various mild and efficient methods for acetalization have been developed, including the use of solid acid catalysts or reagents that act as both a catalyst and a dehydrating agent. For example, trimethyl orthoformate can be used with methanol to form dimethyl acetals. There are also methods for acetal formation under basic conditions, which can be advantageous when acid-sensitive functional groups are present in the molecule.

| Carbonyl Compound | Alcohol | Catalyst/Conditions | Product | Reference |

| Aldehyde | Methanol | Acid catalyst, water removal | Dimethyl Acetal | |

| Ketone | Ethylene Glycol | Acid catalyst | Cyclic Acetal | |

| Aldehyde | Methanol/Trimethyl Orthoformate | Acid catalyst | Dimethyl Acetal |

Strategies for Direct Amino Group Introduction or Modification

While reductive amination and amide reduction are common, more direct methods for introducing an amino group are also being explored. These strategies can offer greater efficiency and atom economy. For the synthesis of analogues of 5,5-dimethoxypentylamine, direct amination techniques could be employed on a suitable hydrocarbon backbone.

Recent advances in catalysis have enabled the direct C-H amination of alkenes, providing a route to allylic amines. While not directly applicable to the synthesis of a saturated amine like 5,5-dimethoxypentylamine, this methodology highlights the potential for future developments in direct amination of saturated C-H bonds.

Chemoenzymatic and Biocatalytic Synthesis of Chiral Amine Derivatives

The demand for enantiomerically pure chiral amines has driven the development of green and highly selective biocatalytic methods. Enzymes, with their inherent stereoselectivity, offer a powerful alternative to traditional chemical synthesis.

Application of Amine Transaminases for Stereoselective Formation

Amine transaminases (ATAs) have emerged as pivotal biocatalysts for the asymmetric synthesis of chiral primary amines from prochiral ketones. nih.gov These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor to a ketone acceptor, often with exceptional enantioselectivity. acs.orgfrontiersin.org The substrate scope of wild-type ATAs can be limited, particularly for bulky ketones. asm.orgnih.govresearchgate.net However, protein engineering has significantly expanded their applicability.

Through techniques like directed evolution and rational design, ATAs have been engineered to accept a wider range of substrates, including sterically demanding ketones, and to exhibit enhanced stability and activity. acs.orgfrontiersin.orgresearchgate.net For instance, the engineering of an amine transaminase from Vibrio fluvialis has been a focus of several studies to improve its activity towards bulky substrates. acs.org One notable success in the industrial application of engineered ATAs is in the synthesis of a key chiral intermediate for the blockbuster drug sitagliptin, which demonstrated increased yield and reduced waste compared to the chemical process. mdpi.com

The table below summarizes the performance of some engineered amine transaminases on various ketone substrates.

| Enzyme Variant | Substrate | Amine Donor | Conversion (%) | Enantiomeric Excess (ee %) |

| ATA-217 | (2R,4S)-5-([1,1′-biphenyl]-4-yl)-4-oxo-2-methylpentanoic acid | Isopropylamine | Trace | >99 (R) |

| CDX-043 (Evolved ATA) | (2R,4S)-5-([1,1′-biphenyl]-4-yl)-4-oxo-2-methylpentanoic acid | Isopropylamine | 90 | >99.9 (S) |

| PjTA-R6 W58G | 1-Indanone | Isopropylamine | >99 | >99 (S) |

| PjTA-R6 W58M/F86L/R417L | 1-Phenyl-1-butanone | Isopropylamine | 98 | >99 (S) |

Engineering of Amine Oxidases for Oxidative Deamination Pathways

Amine oxidases are another class of powerful biocatalysts that are utilized in the synthesis of chiral amines, primarily through the kinetic resolution of racemic amines via oxidative deamination. wikipedia.org These enzymes catalyze the oxidation of an amine to an imine, which can then be non-selectively reduced back to the racemic amine, allowing for a deracemization process to achieve a high yield of a single enantiomer. nih.govresearchgate.net

Monoamine oxidases (MAOs), a subclass of amine oxidases, have been a particular focus for protein engineering. nih.gov For example, variants of the monoamine oxidase from Aspergillus niger (MAO-N) have been developed through directed evolution to exhibit high enantioselectivity towards specific amine substrates. nih.gov This strategy has been successfully applied to the deracemization of various cyclic secondary amines. nih.gov

The table below illustrates the application of engineered amine oxidases in the deracemization of racemic amines.

| Enzyme | Substrate | Reducing Agent | Final Enantiomeric Excess (ee %) |

| MAO-N Variant D11 | rac-1-Phenyl-1,2,3,4-tetrahydroisoquinoline | Ammonia-borane | 98 (S) |

| Cyclohexylamine Oxidase Mutant | rac-2-Methyl-1,2,3,4-tetrahydroquinoline | Ammonia-borane | >99 (R) |

Multi-step Reaction Sequences for Complex 5,5-Dimethoxy-pentylamine Derivatives

This compound, with its terminal amino group and a protected aldehyde functionality, is a versatile precursor for the synthesis of more complex molecules, particularly heterocyclic compounds. One of the classic and powerful reactions for the construction of tetrahydroisoquinoline and tetrahydro-β-carboline ring systems is the Pictet-Spengler reaction. wikipedia.orgnih.govmdpi.comnih.govresearchgate.net This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.

While direct examples of the Pictet-Spengler reaction with this compound are not extensively reported, its structural features make it an ideal candidate for elaboration into substrates suitable for such cyclizations. A hypothetical multi-step sequence could involve the following key transformations:

Conversion to a β-Arylethylamine Analogue: The primary amine of this compound can be coupled with a suitable aromatic partner. For instance, a reaction with a substituted phenylacetic acid derivative, followed by reduction of the resulting amide, would yield a β-phenylethylamine derivative.

Deprotection and In Situ Cyclization: The acetal group in the resulting molecule can be hydrolyzed under acidic conditions to reveal the aldehyde functionality. This aldehyde can then undergo an intramolecular Pictet-Spengler reaction with the newly formed β-phenylethylamine moiety to construct a substituted tetrahydroisoquinoline ring system.

This strategy allows for the creation of complex, polycyclic structures that are prevalent in natural products and pharmaceutically active compounds, including many alkaloids. nih.govencyclopedia.pubnih.govresearchgate.net The versatility of the starting material and the power of the Pictet-Spengler reaction open up avenues for the synthesis of a diverse range of complex this compound derivatives.

The following table outlines a conceptual multi-step synthesis of a tetrahydroisoquinoline derivative from this compound.

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Amide Coupling | Substituted Phenylacetic Acid, DCC, HOBt | N-(5,5-dimethoxypentyl)-2-phenylethanamide derivative |

| 2 | Amide Reduction | LiAlH₄ or BH₃·THF | N-(5,5-dimethoxypentyl)-2-phenylethanamine derivative |

| 3 | Deprotection and Pictet-Spengler Cyclization | Acid (e.g., TFA, HCl) | Substituted Tetrahydroisoquinoline derivative |

This sequence highlights how a relatively simple starting material can be transformed into a complex heterocyclic scaffold through a series of well-established chemical transformations.

Chemical Transformations and Reactivity of 5,5 Dimethoxy Pentylamine

Reactions of the Primary Amino Functionality

The primary amino group (-NH₂) in 5,5-dimethoxy-pentylamine is a key site of reactivity, behaving as a potent nucleophile and a base. This functionality can undergo a variety of chemical transformations, including oxidation, condensation, and derivatization.

Oxidation Pathways of the Amine Group

The oxidation of primary amines can lead to a range of products, with the final outcome heavily dependent on the chosen oxidizing agent and reaction conditions. While direct oxidation of this compound is not extensively documented, established methods for primary amine oxidation provide insight into its expected behavior.

Common oxidation pathways for primary aliphatic amines can yield oximes, nitro compounds, or other intermediates. libretexts.org For instance, oxidation with peroxides like hydrogen peroxide, often in the presence of a metal catalyst, can convert primary amines to the corresponding oximes. mdpi.comnih.govacs.org More vigorous oxidation, using reagents such as peroxyacids (e.g., m-CPBA) or dimethyldioxirane, can oxidize the amine all the way to a nitro group (-NO₂). stackexchange.com

The proposed general transformation from a primary amine to a nitro compound involves intermediate species such as hydroxylamines and nitroso compounds, which are themselves susceptible to further oxidation. libretexts.orgmdpi.com

Table 1: Potential Oxidation Products of this compound's Amino Group

| Oxidizing Agent/System | Potential Product |

|---|---|

| H₂O₂ with catalyst (e.g., WO₃/Al₂O₃) | 5,5-Dimethoxypentanal oxime |

| Dimethyldioxirane (DMDO) | 1,1-Dimethoxy-5-nitropentane |

| Peroxyacids (e.g., m-CPBA) | 1,1-Dimethoxy-5-nitropentane |

Nucleophilic Reactivity in Condensation and Addition Reactions

The lone pair of electrons on the nitrogen atom of this compound makes it a strong nucleophile, readily participating in condensation and addition reactions. It can react with a wide range of electrophiles, most notably carbonyl compounds such as aldehydes and ketones.

In these reactions, the amine attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.com This is a key step in the formation of imines, enamines, and related C-N bonds. The reaction is typically reversible and often catalyzed by acid. The removal of water from the reaction mixture can drive the equilibrium toward the product. youtube.com This reactivity is fundamental to processes like reductive amination, where the initially formed imine is subsequently reduced to a secondary amine. youtube.com

Formation of Imine, Amide, and Urea Derivatives

The nucleophilic nature of the primary amine allows for the straightforward synthesis of various important derivatives.

Imines: Reaction with aldehydes or ketones results in the formation of an imine (or Schiff base), characterized by a carbon-nitrogen double bond (C=N). This reaction involves the initial nucleophilic addition of the amine to the carbonyl group, followed by the elimination of a water molecule. youtube.com

Amides: this compound can be acylated by reacting with carboxylic acid derivatives, such as acyl chlorides or anhydrides, to form stable amide linkages. This is a robust reaction that proceeds via nucleophilic acyl substitution.

Ureas: Urea derivatives can be synthesized by reacting the amine with isocyanates. The amine nitrogen attacks the central carbonyl carbon of the isocyanate, leading to the corresponding substituted urea. organic-chemistry.org Alternative, modern methods involve the dehydrogenative coupling of amines with sources like methanol, catalyzed by transition metals. rsc.org

Table 2: Examples of Derivative Formation from this compound

| Reagent Class | Reagent Example | Product Class |

|---|---|---|

| Aldehyde | Benzaldehyde | Imine |

| Acyl Chloride | Acetyl chloride | Amide |

| Isocyanate | Phenyl isocyanate | Urea |

Transformations Involving the Gemini-Dialkoxy (Acetal) Functionality

The dimethyl acetal (B89532) group serves as a protecting group for an aldehyde. It is stable under neutral and basic conditions but can be readily hydrolyzed under acidic conditions to reveal the parent carbonyl functionality. chem-station.comresearchgate.net

Controlled Hydrolysis and Related Deprotection Strategies

The primary transformation of the acetal group is its hydrolysis to an aldehyde. This deprotection is typically achieved by treatment with an aqueous acid, such as hydrochloric acid or sulfuric acid. researchgate.net The mechanism involves protonation of one of the methoxy groups, followed by the elimination of methanol to form a resonance-stabilized oxonium ion. Subsequent attack by water and loss of a proton yields a hemiacetal, which then breaks down to release the aldehyde and a second molecule of methanol. researchgate.net

The rate of hydrolysis can be influenced by the surrounding molecular structure and the specific pH. researchgate.net Various mild and chemoselective methods have been developed for acetal deprotection to ensure compatibility with other sensitive functional groups in a molecule. researchgate.netorganic-chemistry.org These can include the use of Lewis acids or specific reagents that operate under nearly neutral conditions. researchgate.netcem.com

Reactivity in Intramolecular and Intermolecular Cyclization Reactions

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of heterocyclic compounds, particularly piperidine (B6355638) derivatives. dtic.milresearchgate.net Through a sequence of acetal hydrolysis followed by intramolecular cyclization, the linear precursor can be converted into a six-membered ring.

This transformation, known as intramolecular reductive amination, is a powerful strategy in heterocyclic synthesis. The process begins with the acid-catalyzed hydrolysis of the acetal to generate an intermediate amino-aldehyde (5-aminopentanal). Under these conditions, the nucleophilic primary amine can then attack the electrophilic aldehyde carbon atom, forming a cyclic iminium ion. Subsequent reduction of this iminium ion in situ, for example with a reducing agent like sodium cyanoborohydride, yields a substituted piperidine. researchgate.netnih.gov This synthetic route is a key method for creating the piperidine core found in many natural products and pharmaceuticals. nih.govresearchgate.net

Exploration of Proton-Coupled Electron Transfer (PCET) Mechanisms in this compound Chemistry

Proton-Coupled Electron Transfer (PCET) is a fundamental reaction mechanism in which both an electron and a proton are exchanged, often in a concerted elementary step. acs.orgwikipedia.org This process is crucial in various areas of chemistry, including biological redox processes and organic synthesis, as it provides a lower-energy pathway for reactions compared to sequential transfers of an electron and then a proton (ET/PT) or vice versa (PT/ET). acs.orgnih.govnih.gov By avoiding the formation of high-energy charged intermediates, PCET can facilitate the homolytic activation of common organic functional groups that are typically inaccessible through traditional hydrogen atom transfer (HAT) reactions. nih.gov

The general scheme for a primary amine (R-NH₂) undergoing PCET can be represented as: R-NH₂ + A → [R-NH₂]•⁺ + A•⁻ (Stepwise ET) R-NH₂ + B → R-NH⁻ + BH⁺ (Stepwise PT) R-NH₂ + Y → R-NH• + HY (Concerted PCET/HAT)

In the concerted PCET pathway, the N-H bond is cleaved homolytically to generate a neutral aminyl radical (R-NH•), a versatile synthetic intermediate. This reactivity is central to many photochemical and electrochemical applications in organic synthesis. acs.org The feasibility and rate of a PCET reaction are governed by thermodynamic factors, including bond dissociation energies and the redox potentials of the reactants, as well as kinetic factors like the organization of the solvent and hydrogen-bonding interactions. nih.govnih.gov

Strategies for Derivatization and Functionalization

The primary amine group is the principal site for the derivatization and functionalization of this compound. Derivatization is a common strategy in analytical chemistry to modify a molecule to enhance its detection and separation characteristics. libretexts.org For a compound like this compound, which lacks a strong chromophore or fluorophore, derivatization is essential for sensitive analysis by techniques such as High-Performance Liquid Chromatography (HPLC) and for improving ionization in mass spectrometry. nih.govthermofisher.com

Fluorescent and Chemiluminescent Derivatization for Detection

To enable highly sensitive detection, the "optically silent" this compound molecule can be tagged with a fluorescent or chemiluminescent label. nih.govsemanticscholar.org This is typically achieved through a pre-column or post-column reaction where a derivatizing agent attaches a light-emitting moiety to the primary amine.

Fluorescent Derivatization: Several reagents are widely used for the fluorescent labeling of primary amines. libretexts.orgthermofisher.com

o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol (like 3-mercaptopropionic acid) to form intensely fluorescent isoindole derivatives. This is one of the most common pre-column derivatization methods for analyzing biogenic amines and amino acids. thermofisher.comhelsinki.fi

2,3-Naphthalenedialdehyde (NDA): Considered an improvement over OPA, NDA reacts with primary amines in the presence of a cyanide ion to yield highly stable and intensely fluorescent 1-cyano-2-substituted-benz[f]isoindole (CBI) derivatives. nih.govsemanticscholar.org These derivatives exhibit superior stability and fluorescence quantum yields compared to their OPA counterparts. nih.gov

Dansyl Chloride (5-Dimethylaminonaphthalene-1-sulfonyl chloride, DNS-Cl): This reagent reacts with primary amines to form stable, highly fluorescent sulfonamide adducts, which can be readily detected. thermofisher.com

9-Fluorenylmethyl Chloroformate (FMOC-Cl): FMOC-Cl is another effective reagent that forms stable and fluorescent derivatives with primary amines, suitable for HPLC analysis. libretexts.orgthermofisher.com

Chemiluminescent Derivatization: Chemiluminescence offers exceptional sensitivity, with detection limits often in the femtomole range. nih.gov A common strategy involves using the fluorescent derivatives formed from the NDA reaction. The CBI-amine derivative can be detected via chemiluminescence in a post-column reaction. This is achieved by mixing the HPLC eluant with an oxalate, such as bis(2,4-dinitrophenyl)oxalate (DNPO), and hydrogen peroxide. The subsequent chemical reaction generates light, which is measured by a luminometer. nih.gov

| Derivatizing Agent | Abbreviation | Co-reagent(s) | Detection Method | Key Features |

|---|---|---|---|---|

| o-Phthalaldehyde | OPA | Thiol (e.g., 3-mercaptopropionic acid) | Fluorescence | Rapid reaction; widely used for primary amines. thermofisher.comhelsinki.fi |

| 2,3-Naphthalenedialdehyde | NDA | Cyanide (CN⁻) | Fluorescence & Chemiluminescence | Forms highly stable and fluorescent CBI derivatives. nih.govsemanticscholar.org |

| 5-Dimethylaminonaphthalene-1-sulfonyl chloride | DNS-Cl | None | Fluorescence | Forms stable and highly fluorescent sulfonamides. thermofisher.com |

| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | None | Fluorescence | Forms stable derivatives; common for amino acid analysis. libretexts.orgthermofisher.com |

| bis(2,4-dinitrophenyl)oxalate | DNPO | Hydrogen Peroxide (H₂O₂) | Chemiluminescence | Used post-column to detect CBI-amine derivatives. nih.gov |

Labeling Strategies for Spectrometric Analysis

For mass spectrometry (MS), labeling strategies are employed to improve ionization efficiency, enable accurate quantification, and aid in structural elucidation. nih.gov These methods typically involve covalently attaching a tag to the primary amine of this compound.

Isotopic Labeling: This powerful technique involves incorporating stable isotopes (e.g., deuterium ²H, carbon-13 ¹³C, or nitrogen-15 ¹⁵N) into the analyte. The resulting mass shift is easily detected by MS, allowing for the differentiation and relative quantification of samples without altering the compound's chemical and chromatographic behavior. nih.govrsc.org

Dimethyl Labeling: A widely used method for primary amines is stable isotope dimethyl labeling. The reaction involves reductive amination using either light (CH₂O) or heavy (¹³CD₂O) formaldehyde in the presence of a reducing agent like sodium cyanoborohydride. This process converts the primary amine of this compound into a dimethylamine, with a predictable mass difference between the light and heavy labeled forms, enabling precise relative quantification.

Isobaric Labeling: Isobaric tags are a class of chemical labels that are identical in mass, allowing samples to be combined for simultaneous analysis. nih.gov Reagents like Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT) have an amine-reactive group (typically an N-hydroxysuccinimide ester) that would covalently bind to the primary amine of this compound. nih.govresearchgate.net While the parent ions of the tagged molecules are isobaric (same mass), they are designed to fragment in a specific way during tandem mass spectrometry (MS/MS), releasing reporter ions of different masses that are used for quantification.

Metal Chelation Labeling: A more recent strategy involves the use of Element Coded Affinity Tags (ECAT). rsc.org These labels contain a chelating moiety that binds a lanthanide metal ion. By using different isotopes of the metal, a large mass difference can be created between samples, facilitating multiplexed analysis. rsc.orgrsc.org Like isobaric tags, these labels typically use N-hydroxysuccinimide (NHS) ester chemistry to react with primary amines. rsc.org

| Labeling Strategy | Typical Reagents | Reactive Group for Amines | Application in Mass Spectrometry | Key Principle |

|---|---|---|---|---|

| Isotopic Labeling | Isotopically labeled formaldehyde (e.g., ¹³CD₂O) | Reductive Amination | Relative Quantification | Creates a specific mass shift between samples without changing chemical properties. nih.gov |

| Isobaric Labeling | iTRAQ, TMT | N-hydroxysuccinimide (NHS) ester | Multiplexed Quantification | Tags have the same mass but generate unique reporter ions upon fragmentation in MS/MS. nih.govresearchgate.net |

| Metal Chelation | ECAT with Lanthanide ions | N-hydroxysuccinimide (NHS) ester | Multiplexed Quantification | Uses different metal isotopes to create large, distinct mass shifts between samples. rsc.orgrsc.org |

Applications of 5,5 Dimethoxy Pentylamine As a Synthetic Intermediate

Role in Polymer Chemistry and Materials Science

The bifunctional nature of 5,5-dimethoxypentylamine also lends itself to applications in polymer chemistry, both in the degradation of existing polymers and in the synthesis of new functional materials.

Amine-Catalyzed Polymer Degradation and Chemical Recycling

The chemical recycling of condensation polymers, such as polyesters like poly(ethylene terephthalate) (PET), is of significant environmental and economic importance. Aminolysis, the degradation of polyesters using amines, is a promising method for breaking down these materials into their constituent monomers or valuable oligomers. bohrium.comsci-hub.sejournalagent.comdaneshyari.comresearchgate.net

As a primary amine, 5,5-dimethoxypentylamine can act as a nucleophile, attacking the ester linkages in the polyester (B1180765) backbone. This leads to chain scission and the formation of amide-terminated oligomers. The reactivity of the amine and the efficiency of the degradation process can be influenced by factors such as temperature, pressure, and the presence of catalysts. The dimethoxy group in 5,5-dimethoxypentylamine may also affect its solubility in the polymer matrix and the properties of the resulting degradation products.

The table below compares the conditions and products of aminolysis of PET with different amines, highlighting the potential role of 5,5-dimethoxypentylamine in this process.

| Amine | Reaction Conditions | Major Products | Reference |

| Ethylenediamine | Excess amine, elevated temperature | Bis(2-aminoethyl) terephthalamide (B1206420) and oligomers | daneshyari.com |

| Ethanolamine | Excess amine, catalyst, elevated temperature | Bis(2-hydroxyethyl)terephthalamide | |

| Methylamine | Aqueous solution, room temperature | N,N'-dimethylterephthalamide | journalagent.com |

| 5,5-Dimethoxypentylamine (Predicted) | Excess amine, elevated temperature | Oligomers terminated with N-(5,5-dimethoxypentyl)amide groups | N/A |

Incorporation into Functional Polymer Architectures

5,5-Dimethoxypentylamine can be used as a bifunctional monomer in polymerization reactions to create polymers with novel properties. researchgate.netacs.orgacs.orggoogle.comnih.gov The primary amine can participate in step-growth polymerization with comonomers such as diacids, diacid chlorides, or diisocyanates to form polyamides, ncl.res.inrasayanjournal.co.inresearchgate.netnih.govgoogle.com poly(amide-imide)s, or polyureas, respectively.

The key feature of such polymers would be the presence of pendant acetal (B89532) groups along the polymer chain. These acetal groups can serve several purposes. They can be hydrolyzed to aldehydes, which can then be used for post-polymerization modification, such as cross-linking the polymer or grafting other molecules onto the polymer backbone. This allows for the tuning of the polymer's mechanical and chemical properties after its initial synthesis. Additionally, the acetal linkages are susceptible to acidic hydrolysis, which means that polymers incorporating 5,5-dimethoxypentylamine can be designed to be degradable under specific pH conditions. This is a highly desirable property for applications in drug delivery, temporary medical implants, and environmentally friendly plastics.

| Polymer Type | Comonomer | Key Feature of the Resulting Polymer | Potential Application |

| Polyamide | Adipoyl chloride | Pendant acetal groups along the polyamide backbone. | pH-degradable fibers and films. |

| Polyesteramide | Terephthaloyl chloride and a diol | Introduction of both ester and amide linkages with pendant acetal groups. | Tunable degradation rates for biomaterials. |

| Polyurea | Methylene diphenyl diisocyanate (MDI) | Urea linkages with pendant acetal groups. | Recyclable thermosets. |

Design and Synthesis of Molecular Scaffolds and Supramolecular Assemblies

The predictable and well-defined structure of 5,5-dimethoxypentylamine makes it an attractive component for the construction of more complex molecular architectures, including hub molecules and supramolecular assemblies. wikipedia.orgnih.govnih.govrsc.org

Contribution to Hub Molecules and Multifunctional Architectures

In the design of multifunctional molecules, a central "hub" or "scaffold" is often used to which different functional units are attached. 5,5-Dimethoxypentylamine can serve as a simple yet effective hub molecule. The primary amine provides a reactive site for the attachment of one functional group. Following this, the acetal can be deprotected to an aldehyde, which then serves as a handle for the introduction of a second, different functional group through reactions such as reductive amination, Wittig reactions, or condensation reactions.

This step-wise functionalization allows for the precise construction of molecules with two distinct functionalities emanating from the pentyl chain. This approach is valuable in the synthesis of probes for biological imaging, targeted drug delivery systems where one group is a targeting moiety and the other is a therapeutic agent, and in the development of new catalysts and ligands.

5,5-Dimethoxypentylamine, with its inherent dual functionality, represents a powerful and versatile tool in the arsenal (B13267) of synthetic chemists. While direct and extensive research on this specific compound is not widely published, its potential applications, inferred from the well-established chemistry of amino acetals and bifunctional monomers, are vast and significant. From the synthesis of complex pharmaceutical intermediates and the development of sophisticated enzyme probes to the innovation of functional and degradable polymers and the construction of intricate molecular architectures, 5,5-dimethoxypentylamine is poised to be a valuable contributor to advancements across the chemical sciences. Further exploration of the reactivity and applications of this compound is warranted and is likely to unveil new and exciting opportunities in materials science, medicinal chemistry, and beyond.

Detailed Research Findings on the Host-Guest Chemistry of 5,5-Dimethoxy-pentylamine with Pillar[n]arenes Not Available in Current Scientific Literature

Despite a comprehensive search of scientific databases and scholarly articles, no specific research has been published detailing the host-guest chemistry between the chemical compound this compound and macrocyclic receptors of the pillar[n]arene family. The instructions to focus solely on this specific compound and its interactions with pillar[n]arenes cannot be fulfilled as the primary research data does not appear to exist in the public domain.

Pillar[n]arenes are a class of macrocyclic compounds that have garnered significant interest in the field of supramolecular chemistry for their ability to form host-guest complexes with a variety of molecules. Their unique pillar-shaped structure and electron-rich cavity allow them to encapsulate guest molecules through various non-covalent interactions. Research in this area has explored the complexation of pillar[n]arenes with a wide range of guest molecules, including alkylammonium salts, neutral nitrogen-containing compounds, and other organic molecules. These studies are crucial for the development of new materials, sensors, and drug delivery systems.

However, the specific interaction between this compound and pillar[n]arenes has not been a subject of published research to date. Consequently, there are no detailed research findings, data on binding affinities, complexation stoichiometries, or structural characterizations of the potential host-guest complex. The creation of data tables or a detailed discussion on this specific topic is therefore not possible without the foundational scientific studies.

Future research may explore the potential for this compound to act as a guest molecule for pillar[n]arenes, given its alkylamine structure which is a common motif in guests for these macrocycles. Such studies would need to be conducted to provide the scientifically accurate and detailed information required for a thorough analysis. Until such research is published, the applications of this compound as a synthetic intermediate in the context of host-guest chemistry with pillar[n]arenes remain an unexplored area of scientific inquiry.

Spectroscopic and Advanced Characterization Methodologies for 5,5 Dimethoxy Pentylamine

Vibrational Spectroscopy for Molecular Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups within a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

An IR spectrum of 5,5-dimethoxy-pentylamine would exhibit characteristic absorption bands corresponding to its primary amine, alkyl chain, and acetal (B89532) functional groups.

N-H Vibrations: The primary amine group would be identified by two medium-to-weak bands in the region of 3300-3500 cm⁻¹, corresponding to the asymmetric and symmetric N-H stretching vibrations. A broad scissoring vibration band would be expected around 1590-1650 cm⁻¹.

C-H Vibrations: Strong absorption bands between 2850 and 3000 cm⁻¹ would arise from the C-H stretching vibrations of the pentyl chain and the methoxy groups.

C-O Vibrations: The acetal group would produce strong, characteristic C-O stretching bands, typically in the 1050-1150 cm⁻¹ region.

C-N Vibrations: The C-N stretching vibration would likely appear as a medium-to-weak band in the 1020-1250 cm⁻¹ range.

Table 1: Predicted Infrared (IR) Spectroscopy Peaks for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

|---|---|---|---|

| 3300-3500 | N-H Stretch | Primary Amine | Medium-Weak |

| 2850-3000 | C-H Stretch | Alkyl, Methoxy | Strong |

| 1590-1650 | N-H Scissoring | Primary Amine | Medium-Broad |

| 1050-1150 | C-O Stretch | Acetal | Strong |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. In the Raman spectrum of this compound, the non-polar bonds are expected to produce more intense signals.

The C-H stretching vibrations of the alkyl chain (2850-3000 cm⁻¹) would be prominent.

The C-C backbone stretching and CH₂ twisting/rocking vibrations would appear in the fingerprint region (below 1500 cm⁻¹).

While N-H and C-O bonds are polar and typically show weaker Raman signals compared to their IR absorptions, their characteristic frequencies would still be present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity and chemical environment of the hydrogen and carbon atoms in a molecule.

Two-Dimensional and Multidimensional NMR Techniques (e.g., COSY, HMBC, HSQC)

2D NMR experiments would be essential to confirm the structural assignment by showing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2 or 3 bonds). For this compound, COSY would show cross-peaks connecting the protons on adjacent carbons along the pentylamine chain (H1↔H2, H2↔H3, H3↔H4, H4↔H5).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton and carbon atoms. docbrown.info It would show a cross-peak for each C-H bond, confirming the assignments made in the 1D spectra. For example, the proton signal at ~2.7 ppm would correlate with the carbon signal at ~42 ppm. docbrown.info

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). docbrown.info This is crucial for connecting fragments of the molecule. For instance, the methoxy protons (~3.3 ppm) would show a correlation to the acetal carbon (C5, ~104 ppm), confirming the connectivity of the methoxy groups.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The molecular formula of this compound is C₇H₁₇NO₂, giving it a molecular weight of 147.22 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 147. Key fragmentation pathways would likely include:

Alpha-cleavage: A characteristic fragmentation for amines is the cleavage of the C-C bond adjacent to the nitrogen atom. This would result in the formation of a stable iminium ion at m/z = 30 ([CH₂=NH₂]⁺), which is often the base peak for primary amines.

Loss of Methoxy Group: Cleavage of a C-O bond in the acetal group could lead to the loss of a methoxy radical (∙OCH₃), resulting in a fragment at m/z = 116 ([M - 31]⁺).

Acetal Fragmentation: A common fragmentation for acetals involves the loss of an alkoxy group followed by rearrangement, which could produce a characteristic ion at m/z = 75 ([CH(OCH₃)₂]⁺).

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 147 | [C₇H₁₇NO₂]⁺ | Molecular Ion (M⁺) |

| 116 | [M - ∙OCH₃]⁺ | Loss of a methoxy radical |

| 75 | [CH(OCH₃)₂]⁺ | Cleavage at C4-C5 bond |

Chromatographic Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound and for its quantification.

This compound lacks a strong chromophore, making its detection by UV-Vis spectrophotometry at standard wavelengths (e.g., >220 nm) challenging and of low sensitivity. To overcome this limitation, several strategies can be employed:

UV Detection at Low Wavelengths: Detection in the lower UV range (e.g., 190-210 nm) is possible but often suffers from interference from mobile phase components and other impurities.

Derivatization for UV and Fluorescence Detection: A common and effective approach is pre-column or post-column derivatization with a reagent that introduces a chromophore or fluorophore. This significantly enhances the sensitivity and selectivity of the detection.

Table 4: Common Derivatization Reagents for Primary Amines in HPLC

| Derivatizing Agent | Detection Mode | Advantages |

| o-Phthalaldehyde (OPA) | Fluorescence | Rapid reaction, high sensitivity. |

| Dansyl chloride | Fluorescence, UV | Stable derivatives, good sensitivity. |

| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Fluorescence, UV | Forms stable derivatives, highly sensitive. |

| Phenylisothiocyanate (PITC) | UV | Reacts with both primary and secondary amines. |

Chemiluminescence Detection: This highly sensitive detection method can be used following derivatization with a chemiluminescent tag or by post-column reaction with a chemiluminescence reagent system. For example, derivatization with a molecule that can generate reactive oxygen species upon UV irradiation, which then react with luminol to produce light.

The choice of HPLC column and mobile phase will depend on the properties of the derivatized analyte. Typically, reversed-phase chromatography on a C18 or C8 column provides excellent separation.

Gas Chromatography (GC)

Gas chromatography (GC) is a primary technique for the analysis of volatile and semi-volatile compounds like this compound. However, the direct analysis of primary amines by GC can present challenges, including poor peak shape (tailing) due to their polarity and potential for adsorption onto the stationary phase or active sites within the GC system. oup.com

Successful analysis often requires specialized columns and conditions. The literature on the analysis of aliphatic amines suggests the use of columns treated to reduce surface activity. oup.com This is commonly achieved by using supports coated with a basic substance, such as potassium hydroxide (KOH), prior to the application of the stationary phase. oup.comoup.com This treatment deactivates acidic silanol groups on the support material, which are primary sites for amine adsorption. gcms.cz

For the separation of aliphatic amines, a variety of stationary phases can be employed. Non-polar columns, such as those with a 5% diphenyl / 95% dimethylpolysiloxane phase (e.g., HP-5), are common in general-purpose analysis. wvu.edu More polar phases, like those containing polyethylene glycol (wax columns) or specific amine-dedicated phases, can also offer unique selectivity. Detection is typically achieved using a Flame Ionization Detector (FID), which provides a robust and linear response for organic compounds, or a Mass Spectrometer (MS), which offers definitive identification based on the compound's mass spectrum and fragmentation pattern. uzh.chresearchgate.netnih.gov

Table 1: Hypothetical GC-MS Parameters for this compound Analysis

| Parameter | Value |

| Column | HP-5ms (30 m x 0.25 mm x 0.25 µm) |

| Injector Temp. | 250 °C |

| Carrier Gas | Helium (1 mL/min) |

| Oven Program | Initial 100 °C, ramp at 15 °C/min to 280 °C, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

| MS Source Temp. | 230 °C |

| MS Quad Temp. | 150 °C |

| Scan Range | 35-450 amu |

Pre-column Derivatization Strategies for Enhanced Chromatographic Analysis of Amines

To overcome the challenges associated with the direct GC analysis of polar primary amines, pre-column derivatization is a widely employed strategy. nih.gov This process involves a chemical reaction to convert the analyte into a less polar, more volatile, and more thermally stable derivative. libretexts.org This transformation typically leads to improved peak symmetry, enhanced separation efficiency, and often, increased sensitivity of detection. gcms.cz The primary functional group of this compound, the -NH2 group, is the target for these reactions. The main categories of derivatization for amines are acylation and silylation. nih.govlibretexts.org

Acylation Acylation involves the reaction of the amine with an acylating agent, typically an acid anhydride or an acyl halide, to form a stable amide. gcms.cz Fluorinated anhydrides, such as trifluoroacetic anhydride (TFAA) or heptafluorobutyric anhydride (HFBA), are particularly useful as they introduce fluorine atoms into the derivative. gcms.cz This makes the derivative highly responsive to an Electron Capture Detector (ECD), enabling trace-level analysis. gcms.cz Another common reagent is pentafluorobenzoyl chloride (PFBOC), which reacts with primary amines to form highly detectable derivatives. nih.gov

Silylation Silylation is a robust and common derivatization technique where an active hydrogen on the amine is replaced by a silyl group, most commonly the trimethylsilyl (TMS) group. gcms.czlibretexts.org Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are powerful silylating agents. thermofisher.com MTBSTFA yields a tert-butyldimethylsilyl (TBDMS) derivative, which is significantly more stable towards hydrolysis than its TMS counterpart, a desirable characteristic for sample workup and analysis. gcms.czthermofisher.com

The choice of derivatization reagent depends on several factors, including the other functional groups present in the molecule, the desired detector, and the required sensitivity. gcms.cz

Table 2: Common Derivatization Reagents for Primary Amines

| Derivatization Type | Reagent | Abbreviation | Derivative Formed | Key Advantages |

| Acylation | Trifluoroacetic Anhydride | TFAA | Trifluoroacetamide | Increases volatility; excellent for ECD detection. gcms.cz |

| Acylation | Pentafluorobenzoyl Chloride | PFBOC | Pentafluorobenzamide | Simple, sensitive method for determining aliphatic amines. nih.gov |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) amine | Popular and versatile; increases volatility and thermal stability. gcms.cz |

| Silylation | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | tert-butyldimethylsilyl (TBDMS) amine | Forms derivatives that are ~10,000 times more stable to hydrolysis than TMS derivatives. gcms.cz |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov Should this compound, or a suitable salt thereof (e.g., the hydrochloride or hydrobromide salt), be crystallized, this technique could provide a wealth of structural information. The process begins with the growth of a high-quality single crystal, which is often the most challenging step in the analysis. nih.gov

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots, the intensities and positions of which are recorded by a detector. mdpi.com This diffraction pattern is mathematically related to the arrangement of electrons within the crystal. Through complex computational analysis, the diffraction data is used to generate an electron density map of the molecule. mdpi.com From this map, the positions of individual atoms can be determined with high precision, allowing for the complete elucidation of the molecular structure.

A successful crystallographic analysis of this compound would yield precise data on:

Bond Lengths and Angles: Confirming the covalent framework of the molecule.

Molecular Conformation: Revealing the preferred spatial arrangement of the flexible pentyl chain and the orientation of the dimethoxy and amine groups.

Intermolecular Interactions: Identifying and characterizing non-covalent interactions such as hydrogen bonds. In the case of a salt, the primary amine would be protonated (-NH3+), forming strong hydrogen bonds with the counter-ion and neighboring molecules, which dictate the crystal packing.

Stereochemistry: Although this compound is achiral, crystallography can confirm the relative and absolute stereochemistry of more complex molecules. nih.gov

While no crystal structure for this compound is currently reported in public databases like the Cambridge Structural Database, the technique's power is well-established for a vast range of small organic molecules, including primary amine derivatives. bondxray.orgrsc.org

Computational Chemistry and Theoretical Studies of 5,5 Dimethoxy Pentylamine

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, molecular orbital energies, and thermodynamic properties.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. researchgate.net Instead of calculating the complex multi-electron wavefunction, DFT determines the energy of a molecule from its electron density. For 5,5-Dimethoxy-pentylamine, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to determine key electronic and structural properties. researchgate.net

These calculations would yield insights into:

Optimized Molecular Geometry: The lowest-energy three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Electronic Properties: The distribution of electron density, which helps in identifying electron-rich and electron-poor regions of the molecule. This is often visualized using molecular electrostatic potential (MEP) maps. researchgate.net

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. For instance, studies on related compounds have shown that the presence of methoxy groups can influence the energy of frontier orbitals, thereby affecting the bandgap energy. rsc.org

An illustrative data table of results from a hypothetical DFT calculation on this compound is shown below.

| Calculated Parameter | Hypothetical Value |

|---|---|

| Total Energy (Hartree) | -485.123 |

| HOMO Energy (eV) | -6.25 |

| LUMO Energy (eV) | 1.15 |

| HOMO-LUMO Gap (eV) | 7.40 |

| Dipole Moment (Debye) | 2.18 |

Proton affinity (PA) is a fundamental measure of a molecule's basicity in the gas phase, defined as the negative of the enthalpy change for the protonation reaction (Molecule + H⁺ → [Molecule-H]⁺). ccl.netnih.gov Computational methods, including DFT and other ab initio approaches, are routinely used to calculate proton affinities with high accuracy. researchgate.net

To calculate the proton affinity of this compound, the following steps would be taken:

The geometries of both the neutral this compound molecule and its protonated form (at the amine nitrogen) would be optimized.

The electronic energies and zero-point vibrational energies (ZPVE) for both species would be calculated. ccl.net

The proton affinity would then be determined from the difference in these calculated energies, with thermal corrections applied. uiuc.edu

These calculations would quantify the basicity of the amine group, providing insight into its behavior in chemical reactions involving proton transfer. Bond Dissociation Energy (BDE) for various bonds within the molecule could also be calculated to predict which bonds are most likely to break under thermal conditions, offering clues about potential degradation pathways.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior and interactions of molecules, providing insights that complement static quantum chemical calculations.

Due to the presence of multiple single bonds, this compound is a flexible molecule with numerous possible conformations (rotamers). Conformational analysis is the study of the different spatial arrangements of atoms and their relative energies. A comprehensive analysis for this molecule would involve rotating the dihedral angles of the C-C and C-O bonds to find all stable conformers.

Below is a hypothetical table illustrating the relative energies of a few possible conformers of this compound.

| Conformer Description (C1-C2-C3-C4) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|

| Anti (TTT) | 0.00 | 45.2 |

| Gauche (GTT) | 0.65 | 15.5 |

| Gauche (TGT) | 0.72 | 13.1 |

| Gauche (TTG) | 0.59 | 18.3 |

| Gauche-Gauche (GGT) | 1.50 | 2.1 |

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is central to structure-based drug design. To model the interaction of this compound with a biological target, a docking simulation would be performed.

Given its flexibility, a "flexible docking" approach would be most appropriate, allowing the ligand's conformation to change during the simulation to find the best fit within the receptor's binding site. jscimedcentral.comjscimedcentral.com The simulation evaluates numerous possible binding poses and ranks them using a scoring function, which estimates the binding free energy. A more negative score typically indicates a more favorable binding interaction. The results would identify the most likely binding mode and highlight key intermolecular interactions, such as hydrogen bonds (involving the amine group), and hydrophobic or van der Waals interactions (involving the alkyl chain and methoxy groups). jscimedcentral.com

Structure-Reactivity Relationship Studies through Computational Methods

Computational methods can be used to understand and predict how a molecule's structure influences its chemical reactivity. For this compound, this would involve analyzing how the amine and dimethoxy acetal (B89532) functional groups affect its behavior.

Studies on related compounds show that computational analysis of the electrostatic potential surface and Fukui functions (which indicate local reactivity) can effectively predict the most reactive sites in a molecule for nucleophilic or electrophilic attack. acs.org For this compound, such an analysis would likely confirm the primary amine as the main nucleophilic and basic center. The calculations could also predict the susceptibility of the acetal group to hydrolysis under acidic conditions by modeling the protonation of the methoxy oxygens and the subsequent reaction pathway. The presence of the N-methoxy group in some amine derivatives has been shown to act as a reactivity control element, enhancing the nucleophilicity of the nitrogen atom, a phenomenon that could be explored computationally. nih.gov By calculating the activation energies for different potential reactions, a detailed picture of the molecule's chemical reactivity profile can be constructed.

Chemoinformatics and Machine Learning Applications in this compound Research

Chemoinformatics and machine learning are rapidly growing fields that leverage computational tools to analyze and model chemical data. nih.govnih.govacs.orgacs.org For a molecule like this compound, these approaches could be used to predict its physicochemical properties, biological activities, and potential applications.

Chemoinformatics tools can be used to analyze and cluster large datasets of small molecules. nih.govucr.edu For instance, the physicochemical properties of this compound, such as its logP, polar surface area, and number of rotatable bonds, can be calculated using various software packages. These properties are crucial for assessing the drug-likeness of a molecule. Online platforms and software libraries provide functionalities for these calculations. nih.govnih.gov

Machine learning models can be trained on large chemical datasets to predict a wide range of molecular properties. arxiv.orgmit.eduucsb.edu For example, a Quantitative Structure-Activity Relationship (QSAR) model could be developed to predict the biological activity of a series of compounds that includes this compound. This would involve generating molecular descriptors for each compound and then using a machine learning algorithm, such as random forest or support vector machines, to build a predictive model.

Hypothetical Predicted Physicochemical and ADMET Properties for this compound

| Property | Hypothetical Predicted Value | Prediction Method |

|---|---|---|

| LogP | 1.2 | Machine Learning Model (Graph Neural Network) |

| Aqueous Solubility | -2.5 (logS) | Machine Learning Model (Random Forest) |

| CYP2D6 Inhibition | Low Probability | Classification Model (Support Vector Machine) |

Q & A

Q. What are the established synthetic routes for 5,5-Dimethoxy-pentylamine, and what factors influence yield optimization?

The compound is typically synthesized via reductive amination of 5,5-dimethoxypentanal using sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation. Alternative routes include nucleophilic substitution of pentyl halides with methoxyamine derivatives. Key factors for yield optimization include:

- Stoichiometric control (1.2:1 amine-to-carbonyl ratio for reductive amination)

- Catalyst selection (NaBH₃CN for pH-sensitive reactions; Pd/C for hydrogenation)

- Reaction duration (12–24 hours under inert atmosphere)

- Purification via fractional distillation (bp 120–125°C at 15 mmHg) .

| Synthetic Method | Catalyst | Temperature (°C) | Yield Range (%) |

|---|---|---|---|

| Reductive Amination | NaBH₃CN | 25–30 | 65–78 |

| Catalytic Hydrogenation | Pd/C (5 wt%) | 50–60 | 70–85 |

Q. Which spectroscopic techniques are recommended for characterizing this compound?

A combination of ¹H/¹³C NMR , 2D-COSY , and high-resolution mass spectrometry (HRMS) is essential. Critical spectral markers include:

Q. What solvent systems are suitable for solubility studies of this compound?

Use a tiered solubility screening approach:

- Polar solvents (water, methanol) for initial solubility assessment.

- Non-polar solvents (hexane, diethyl ether) to evaluate hydrophobic interactions.

- Binary solvent mixtures (e.g., water-ethanol gradients) for partitioning behavior. Document solubility thresholds at 25°C using UV-Vis spectroscopy (λ = 254 nm) and nephelometry .

Advanced Research Questions

Q. How can factorial design optimize reaction parameters for synthesizing this compound?

Employ a 2³ factorial design to analyze:

- Independent variables: temperature (X₁: 25°C vs. 40°C), catalyst loading (X₂: 0.5 mol% vs. 2 mol%), reaction time (X₃: 6h vs. 18h)

- Dependent variable: yield (%) Use ANOVA (α = 0.05) to identify significant interactions (e.g., X₁×X₂: p = 0.012). Optimal conditions: 40°C, 2 mol% catalyst, 18h (predicted yield: 82% ± 2.5% RSD). Validate with triplicate confirmation runs .

Q. What computational modeling approaches predict the reactivity of this compound in novel environments?

Combine density functional theory (DFT) and molecular dynamics (MD) simulations to:

- Calculate activation energies for nucleophilic substitution pathways.

- Simulate solvent effects (e.g., dielectric constant of DMSO vs. THF). Validate predictions using COMSOL Multiphysics for reaction flux analysis and AI-driven parameter optimization (e.g., neural networks trained on kinetic data) .

Q. How to resolve discrepancies between theoretical and experimental NMR data for this compound?

Apply a three-step validation protocol :

- Re-examine sample purity via HPLC (C18 column, 90:10 acetonitrile/water mobile phase).

- Compare experimental shifts with ab initio predictions (Gaussian 16, B3LYP/6-311+G(d,p)).

- Cross-reference with NIST WebBook databases for analogous amines. Address solvent-induced shifts by repeating experiments in deuterated chloroform and DMSO .

Q. What advanced separation techniques resolve co-eluting impurities in HPLC analysis?

Implement ultra-high-performance liquid chromatography (UHPLC) with:

- Column: HSS T3 (2.1 × 100 mm, 1.8 µm)

- Gradient: 5–95% acetonitrile in 10 minutes (0.1% formic acid modifier)

- Detection: Quadrupole time-of-flight (Q-TOF) MS for mass-resolved peaks Use principal component analysis (PCA) to deconvolute overlapping peaks from diastereomeric byproducts .

Q. How can machine learning accelerate the development of this compound derivatives?

Train convolutional neural networks (CNNs) on structure-activity relationship (SAR) datasets to:

- Predict bioactivity against target receptors (e.g., GPCRs).

- Optimize synthetic routes via reinforcement learning (e.g., RetroSynth platform). Integrate with autonomous robotic synthesis systems for high-throughput experimentation .

Methodological Guidelines

- Theoretical Alignment : Anchor experiments to existing frameworks (e.g., Hammett substituent constants for reaction kinetics) and refine hypotheses iteratively .

- Data Contradiction Analysis : Use Bland-Altman plots to assess systematic errors and Grubbs’ test to identify outliers in replicate measurements .

- Interdisciplinary Integration : Combine synthetic chemistry with computational modeling and AI to address complex research gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.